Predicted Lipophilicity (LogP) Balances Membrane Permeability and Aqueous Solubility Relative to Phenyl and Methyl Analogs
The predicted octanol-water partition coefficient (LogP) for 4-{[3-(Oxan-4-yl)-1,2,4-oxadiazol-5-yl]methyl}piperidine is 1.5057 . This value positions the compound between the more lipophilic 3-phenyl analog (LogP 2.5647 ) and the less lipophilic 3-methyl analog (LogP 0.92012 ), providing a balanced profile for achieving both membrane permeability and aqueous solubility.
| Evidence Dimension | Predicted LogP (octanol-water partition coefficient) |
|---|---|
| Target Compound Data | 1.5057 |
| Comparator Or Baseline | 3-Phenyl-5-(piperidin-4-ylmethyl)-1,2,4-oxadiazole: 2.5647; 3-Methyl-5-(piperidin-4-ylmethyl)-1,2,4-oxadiazole: 0.92012 |
| Quantified Difference | Target LogP is 1.0587 units lower than phenyl analog and 0.5855 units higher than methyl analog. |
| Conditions | Calculated LogP values retrieved from vendor technical datasheets (leyan.com, fluorochem.co.uk, chemscene.com) |
Why This Matters
This balanced lipophilicity reduces the risk of non-specific binding observed with more lipophilic analogs while maintaining sufficient membrane permeability, a critical parameter for hit-to-lead optimization in medicinal chemistry.
